Ethyl 1-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate
Description
This compound features a 1,2-dihydroquinoline core substituted at the 1-position with a phenyl group, at the 3-position with a nitro group, and at the 4-position with a piperidine-4-carboxylate moiety. Its synthesis likely involves coupling reactions analogous to those reported for related structures, such as Suzuki-Miyaura arylation or nucleophilic substitution .
Properties
IUPAC Name |
ethyl 1-(3-nitro-2-oxo-1-phenylquinolin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-2-31-23(28)16-12-14-24(15-13-16)20-18-10-6-7-11-19(18)25(17-8-4-3-5-9-17)22(27)21(20)26(29)30/h3-11,16H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFSLDHDAFOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and nitrobenzene. The resulting quinoline intermediate is then further modified to introduce the piperidine and carboxylate groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of amino derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Ethyl 1-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound serves as a versatile intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits biological activity, making it a candidate for drug development and studies on biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 1-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]piperidin-1-yl}quinoline-3-carboxylate[_{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy .... While both compounds share structural similarities, this compound is unique in its nitro group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Steric Effects : The phenyl group at the 1-position may hinder rotational freedom, affecting conformational stability in binding pockets.
- Synthetic Challenges : Complex heterocyclic systems (e.g., Compound E) require multi-step syntheses, reducing practicality for large-scale applications.
Biological Activity
Ethyl 1-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₈H₁₈N₄O₃
Molar Mass: Approximately 342.36 g/mol
IUPAC Name: Ethyl 1-(3-nitro-2-oxo-1-phenylquinolin-4-yl)piperidine-4-carboxylate
The compound features a piperidine ring linked to a quinoline structure, enhanced by a nitro group and a carboxylate moiety, which contribute to its unique chemical properties and biological activities .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Quinoline Derivative: Starting materials include piperidine derivatives and quinoline analogs.
- Nitro Group Introduction: The introduction of the nitro group is crucial for enhancing biological activity.
- Carboxylate Formation: The carboxylic acid is converted to its ethyl ester form.
Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound .
Biological Activity
This compound has shown promising biological activities, particularly in the following areas:
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. It appears to inhibit key inflammatory mediators, making it a candidate for treating conditions characterized by excessive inflammation. The presence of the nitro group may enhance its ability to modulate inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
